molecular formula C10H15BrCl2N2O2S B6682251 N-(1-aminopropan-2-yl)-3-bromo-4-chloro-N-methylbenzenesulfonamide;hydrochloride

N-(1-aminopropan-2-yl)-3-bromo-4-chloro-N-methylbenzenesulfonamide;hydrochloride

Cat. No.: B6682251
M. Wt: 378.1 g/mol
InChI Key: AJGSQLQYRIBDIC-UHFFFAOYSA-N
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Description

N-(1-aminopropan-2-yl)-3-bromo-4-chloro-N-methylbenzenesulfonamide;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a sulfonamide group, which is known for its presence in many pharmacologically active molecules. The presence of bromine and chlorine atoms in the aromatic ring adds to its reactivity and potential for further chemical modifications.

Properties

IUPAC Name

N-(1-aminopropan-2-yl)-3-bromo-4-chloro-N-methylbenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrClN2O2S.ClH/c1-7(6-13)14(2)17(15,16)8-3-4-10(12)9(11)5-8;/h3-5,7H,6,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGSQLQYRIBDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrCl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-aminopropan-2-yl)-3-bromo-4-chloro-N-methylbenzenesulfonamide;hydrochloride typically involves multiple steps. One common method includes the reaction of 3-bromo-4-chlorobenzenesulfonyl chloride with N-methyl-1-aminopropan-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow systems to enhance efficiency and yield. The use of solid catalysts such as Fe2O3/SiO2 or Fe2O3/CoO/NiO/SiO2 can improve the reaction rate and selectivity . The reaction conditions are optimized to achieve high yields and purity, often involving temperatures around 150°C and specific pressure conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-aminopropan-2-yl)-3-bromo-4-chloro-N-methylbenzenesulfonamide;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(1-aminopropan-2-yl)-3-bromo-4-chloro-N-methylbenzenesulfonamide;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-aminopropan-2-yl)-3-bromo-4-chloro-N-methylbenzenesulfonamide;hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-aminopropan-2-yl)-3-bromo-4-chloro-N-methylbenzenesulfonamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms in the aromatic ring, along with the sulfonamide group, makes it a versatile compound for various applications.

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